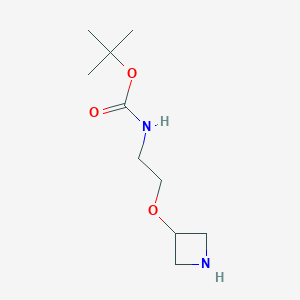

tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate

Description

tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an ethyl ether linker, and an azetidine ring. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing nitrogen-containing heterocycles and peptidomimetics. Its Boc group enhances stability during reactions while enabling selective deprotection under acidic conditions . The azetidine moiety (a four-membered saturated nitrogen ring) confers unique conformational constraints, making it valuable in medicinal chemistry for modulating pharmacokinetic properties or receptor binding affinities .

Properties

CAS No. |

1781859-31-1 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-[2-(azetidin-3-yloxy)ethyl]carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |

InChI Key |

DQOIYQNMXRDSGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

Preparation of Azetidine Derivative: Azetidine is reacted with an appropriate alkylating agent to form the desired azetidine derivative.

Formation of tert-Butyl Carbamate: The azetidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Azetidine Derivatives: Large quantities of azetidine derivatives are prepared using continuous flow reactors to ensure consistent quality and yield.

Scalable Reaction Conditions: The reaction with tert-butyl chloroformate is optimized for large-scale production, often involving automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like ethanol or methanol.

Major Products Formed

Oxidation Products: Oxidized derivatives of the azetidine ring.

Reduction Products: Reduced forms of the carbamate group.

Substitution Products: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

(a) tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS 1187929-81-2)

- Structural Difference : Replaces the ethyl ether oxygen with a methylene group (-CH2-) directly linking the azetidine to the Boc-protected amine.

- The oxalate counterion enhances crystallinity, aiding purification .

- Synthetic Utility : Used in peptide coupling reactions but requires harsher deprotection conditions (e.g., trifluoroacetic acid) compared to the target compound .

(b) tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride (CAS 1049743-64-7)

- Structural Difference : Lacks the ether oxygen, featuring a direct ethyl chain between the Boc group and azetidine.

- Impact : Increased hydrophobicity, as evidenced by lower aqueous solubility (logP ~1.8 vs. ~1.2 for the target compound). The hydrochloride salt improves stability in acidic media .

Ethylene Glycol (PEG)-Linked Carbamates

(a) tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 139115-92-7)

- Structural Difference : Incorporates a triethylene glycol (PEG3) chain instead of the azetidine-ether moiety.

- Impact : Enhanced hydrophilicity (logP ~-0.5) and solubility in aqueous buffers, making it suitable for bioconjugation. However, reduced conformational rigidity limits its use in stereoselective synthesis .

(b) tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS 75051-55-7)

- Structural Difference: Substitutes the azetidine ring with an aminooxy (-ONH2) group.

- Impact : Enables oxime ligation reactions but introduces instability under oxidative conditions. Yields in coupling reactions are typically lower (50–60%) compared to azetidine derivatives (70–85%) .

Carcinogenic Carbamate Analogs

- Ethyl carbamate (Urethane) and vinyl carbamate are simpler analogs lacking the Boc and azetidine groups.

- Key Data: Compound Carcinogenicity (Rodent Models) Mutagenicity (Salmonella TA100) Ethyl carbamate Moderate (Hepatic tumors) Non-mutagenic Vinyl carbamate High (Liver, lung tumors) Mutagenic tert-Butyl carbamate Negligible Non-mutagenic Data from carcinogenicity studies in rats and mice .

- Safety Profile: The tert-butyl group in the target compound likely mitigates metabolic activation pathways associated with carcinogenicity, unlike ethyl/vinyl carbamates .

Biological Activity

tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is an organic compound notable for its unique structural features, including a tert-butyl group, an azetidine ring, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Chemical Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 216.28 g/mol

The compound's azetidine structure allows it to interact with biological targets, influencing enzyme activity and receptor binding, making it a candidate for pharmacological studies aimed at therapeutic applications.

The mechanism of action for this compound involves its ability to form stable carbamate linkages with various nucleophiles. The electron-withdrawing nature of the tert-butyl group stabilizes the carbamate intermediate, allowing interactions with molecular targets such as enzymes and receptors, thereby modulating their activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition :

-

Anti-inflammatory Properties :

- Similar compounds have shown promising anti-inflammatory effects. For instance, derivatives of tert-butyl carbamates have demonstrated significant inhibition rates in carrageenan-induced rat paw edema models, suggesting that this class of compounds may possess anti-inflammatory properties through modulation of COX-2 enzyme activity .

-

Potential Therapeutic Applications :

- Ongoing research is exploring the therapeutic applications of this compound in drug development, particularly in targeting diseases where enzyme modulation is beneficial.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl (2-(hydroxyethyl)carbamate) | CHNO | Lacks azetidine ring; used as a protecting group |

| tert-Butyl (2-(aminoethyl)carbamate) | CHNO | Contains amino group; more polar |

| tert-Butyl (2-(bromoethyl)carbamate) | CHBrNO | Incorporates bromine; useful for electrophilic reactions |

| tert-Butyl (2-(allyloxy)ethyl)carbamate | CHNO | Contains allyloxy group; distinct reactivity |

The presence of both a carbamate and an azetidine ring enhances its potential as a versatile building block in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

- Inhibition Studies :

- In Vivo Studies :

- In vivo studies involving carrageenan-induced inflammation models demonstrated that certain derivatives exhibited inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . This indicates the potential effectiveness of this compound class in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.